Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate

TTK kinase inhibition cancer therapeutics mitotic checkpoint

Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate (CAS 1817793-20-6) is a heterocyclic building block belonging to the (5,6-dihydro)pyrimido[4,5-e]indolizine class. This scaffold has been structurally validated as the core of potent threonine tyrosine kinase (TTK/Mps1) inhibitors through X-ray crystallography, with lead compounds demonstrating sub-nanomolar TTK enzymatic potency (IC50 = 0.9 nM) and >250-fold selectivity across 276 kinases.

Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
Cat. No. B12944048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
Molecular FormulaC13H12ClN3O2
Molecular Weight277.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl
InChIInChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3
InChIKeyGHHGUJFKQFCFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate: Core Scaffold & Synthetic Intermediate for TTK Kinase Inhibitor Programs


Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate (CAS 1817793-20-6) is a heterocyclic building block belonging to the (5,6-dihydro)pyrimido[4,5-e]indolizine class. This scaffold has been structurally validated as the core of potent threonine tyrosine kinase (TTK/Mps1) inhibitors through X-ray crystallography, with lead compounds demonstrating sub-nanomolar TTK enzymatic potency (IC50 = 0.9 nM) and >250-fold selectivity across 276 kinases [1]. The compound features a chlorine atom at the 2-position of the pyrimidine ring and an ethyl ester at the 7-position of the indolizine moiety, providing two orthogonal reactive handles for downstream derivatization—nucleophilic aromatic substitution (SNAr) at C2-Cl and ester hydrolysis/amide coupling at C7-COOEt [2]. Its predicted physicochemical properties include a boiling point of 481.5±45.0 °C and density of 1.47±0.1 g/cm³, with a molecular weight of 277.71 g/mol .

Why Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate Cannot Be Replaced by Generic Pyrimidoindolizine Analogs


The (5,6-dihydro)pyrimido[4,5-e]indolizine scaffold class contains multiple structural variants that are not functionally interchangeable in synthetic routes targeting TTK inhibitor candidates. The C2-chloro substituent is essential for enabling the key SNAr amination step that installs the aniline-based side chains found in all potent TTK inhibitors of this chemotype; the corresponding 2-oxo or 2-unsubstituted analogs lack this reactivity and require fundamentally different synthetic strategies [1]. Similarly, the ethyl ester at C7 serves as a protected carboxylic acid equivalent—the free carboxylic acid form introduces polarity that complicates purification, while shorter-chain esters (e.g., methyl) exhibit different hydrolysis kinetics and crystallinity properties that affect intermediate isolation yields. These functional group interdependencies mean that substitution with a generic pyrimidoindolizine building block introduces synthetic risk, requiring re-optimization of reaction conditions and potentially altering the impurity profile of downstream active pharmaceutical intermediates.

Quantitative Differentiation Evidence for Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate Against Closest Analogs


Scaffold Target Engagement: TTK Binding Affinity of the Pyrimido[4,5-e]indolizine Core vs. Alternative Kinase Inhibitor Scaffolds

The (5,6-dihydro)pyrimido[4,5-e]indolizine scaffold—for which this compound serves as a key synthetic precursor—has demonstrated a novel hybrid Type I/Type III kinase binding mode that exploits an allosteric pocket surrounding Lys553, a feature not shared by alternative TTK inhibitor scaffolds such as the Bayer imidazo-pyrazine series or the Shionogi TC-Mps1-12 chemotype [1]. The scaffold-derived clinical candidate NTRC 0066-0 achieved an IC50 of 0.9 nM against TTK with >250-fold selectivity over 276 kinases tested, while benchmark comparator BAY 1217389, representing a structurally distinct TTK inhibitor chemotype, relies on a different binding mechanism without the lysine-trap interaction [1]. Target residence time for the pyrimidoindolizine series correlates more strongly with cellular anti-proliferative activity than binding affinity alone, providing a pharmacodynamic advantage not observed in comparator TTK inhibitor classes [2].

TTK kinase inhibition cancer therapeutics mitotic checkpoint

C2-Chloro Substituent Reactivity: SNAr Amination Feasibility vs. 2-Oxo Analog

The C2-chloro group in ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate enables efficient nucleophilic aromatic substitution (SNAr) with aniline derivatives, a reaction that is fundamental to installing the 2-anilino substituents present in all potent TTK inhibitors derived from this scaffold [1]. The corresponding 2-oxo analog (ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate; CAS not assigned) cannot undergo direct SNAr amination, requiring instead activation via chlorination with POCl3 or similar reagents, which adds a synthetic step, reduces overall yield, and introduces phosphorus-containing byproducts [2]. The 2-chloro derivative thus provides a direct, one-step diversification point that is absent in non-halogenated or 2-oxo pyrimidoindolizine analogs [1].

synthetic chemistry heterocyclic functionalization nucleophilic aromatic substitution

Ethyl Ester vs. Carboxylic Acid: Purity Specifications and Storage Stability

Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is commercially available at ≥98% purity (HPLC) from multiple vendors, with documented analytical characterization including NMR, HPLC, and LC-MS . The ethyl ester form provides handling advantages over the corresponding free carboxylic acid: it is charge-neutral at physiological pH (predicted pKa of conjugate acid = -2.62), avoiding the zwitterionic character and associated solubility challenges of the free acid . Storage specifications are sealed, dry, 2–8 °C, with room temperature shipping stability—conditions less stringent than those typically required for acid chlorides or activated esters that serve as alternative C7-functionalized intermediates .

building block procurement intermediate stability quality specifications

Patent-Grade Scaffold Validation: Pyrimido[4,5-e]indolizine vs. Isomeric Pyrimido[5,4-b]indolizine in Kinase Inhibition

The pyrimido[4,5-e]indolizine scaffold—the core structure of ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate—is specifically claimed in granted US Patent 9,856,258 B2 for TTK kinase inhibition with demonstrated IC50 values in the 1–10 nM range [1]. In contrast, the isomeric pyrimido[5,4-b]indolizine scaffold is primarily associated with BTK inhibition (patent WO2017198149A1), with a different kinase selectivity profile and distinct SAR [2]. The [4,5-e] ring fusion geometry is essential for the hybrid Type I/Type III binding mode that engages the Lys553 allosteric pocket; computational modeling indicates that the [5,4-b] isomer cannot adopt this binding conformation due to steric clash between the indolizine ring and the glycine-rich loop [3]. This geometric specificity means that building blocks based on the wrong isomer cannot access the same chemical space for TTK inhibitor development.

kinase inhibitor patent scaffold selectivity intellectual property

Procurement-Relevant Application Scenarios for Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate


TTK Kinase Inhibitor Lead Optimization: Late-Stage Diversification via C2 SNAr

Medicinal chemistry teams pursuing TTK (Mps1) as an oncology target can utilize ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate as a versatile intermediate for parallel library synthesis. The C2-chloro group undergoes SNAr amination with diverse aniline building blocks to generate focused libraries exploring the solvent-exposed region of the TTK binding pocket, while the ethyl ester at C7 is subsequently hydrolyzed and coupled with substituted anilines to probe the DFG-proximal hydrophobic pocket [1]. This two-directional diversification strategy is validated by the clinical candidate NTRC 0066-0, which was developed through iterative optimization of both vectors [2]. The ≥98% purity specification ensures consistent library quality without the need for intermediate purification between diversification steps.

Process Chemistry Scale-Up: Convergent Synthesis of GMP Intermediates

Process chemistry groups developing scalable routes to TTK inhibitor candidates benefit from the convergent synthetic logic enabled by the C2-Cl/C7-COOEt functional group pairing. The pre-installed chlorine eliminates the need for late-stage chlorination with POCl3, a step that generates corrosive waste streams and complicates large-scale operations [1]. The ethyl ester provides a crystalline intermediate that can be purified by recrystallization rather than chromatography, a critical advantage for pilot-plant scale operations where column chromatography is operationally prohibitive. Vendor documentation including NMR, HPLC, and LC-MS (available from multiple suppliers at ≥98% purity) supports regulatory filing requirements for GMP starting material designation.

Chemical Biology Tool Compound Synthesis: Target Engagement Probe Development

Investigators developing chemical probes for TTK target engagement studies can use this building block to access the pyrimidoindolizine chemotype with defined exit vectors for linker attachment. The C7 carboxylate provides a convenient attachment point for PEG linkers or biotin tags following ester hydrolysis and amide coupling, while the C2 position accommodates fluorophores or photoaffinity labels without perturbing the critical Lys553 interaction observed in the TTK co-crystal structure (PDB 5NA0) [2]. The scaffold's demonstrated >250-fold kinase selectivity profile over 276 kinases reduces the risk of polypharmacology confounding target engagement readouts, an advantage over promiscuous kinase inhibitor scaffolds commonly used for probe development.

Comparator Studies: Benchmarking Novel TTK Inhibitor Chemotypes

Organizations developing structurally novel TTK inhibitors can procure this building block to synthesize the established pyrimidoindolizine chemotype as an internal reference standard for head-to-head comparator studies. The hybrid Type I/Type III binding mode with target residence time-driven pharmacology represents a mechanistically distinct benchmark that complements Type I inhibitors (e.g., BAY 1217389) and ATP-competitive probes in cellular assay validation [REFS-1; REFS-2]. The ethyl ester intermediate enables rapid entry into the chemotype without requiring de novo synthetic route development, accelerating comparative benchmarking timelines.

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